![molecular formula C17H18N2O2S B5559577 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5559577.png)

2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiophene derivatives typically involves initial reactions with various organic reagents. For instance, novel thiophene derivatives were synthesized starting from compounds such as 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, with the structures confirmed by IR, 1H NMR, MS spectral data, and elemental analysis. The synthesis process often seeks to optimize conditions for yield and purity, using methods such as high-performance liquid chromatography (HPLC) for analysis (Amr et al., 2010).

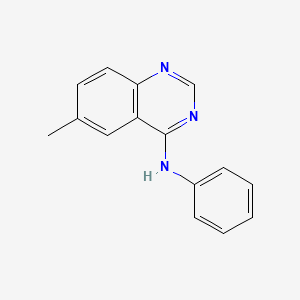

Molecular Structure Analysis

The molecular structure of thiophene derivatives, including "2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide," is typically characterized using spectroscopic techniques. The detailed structure elucidation involves techniques such as IR spectroscopy, 1H and 13C NMR, and sometimes X-ray crystallography to determine the conformation and stereochemistry of the synthesized compounds. These analyses provide insights into the molecular geometry and electronic structure, which are crucial for understanding the compound's reactivity and interaction with biological targets (Vasu et al., 2003).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, contributing to their diverse chemical properties. These reactions include condensation with aromatic aldehydes, acetylation, and reactions with benzylidenemalononitriles, acetylenic esters, and ketones. The chemical reactivity is influenced by the substituents on the thiophene ring and the nature of the functional groups attached to it. These reactions are essential for the functionalization of the thiophene core and the development of compounds with desired biological activities (Youssef, 2009).

Aplicaciones Científicas De Investigación

Synthesis and Analysis of Derivatives

- Azomethine Derivatives : Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, closely related to your compound of interest, are significant due to their potential cytostatic, antitubercular, and anti-inflammatory activities. The synthesis and high-performance liquid chromatography (HPLC) analysis of these derivatives have been optimized, indicating their importance in medical chemistry and pharmaceutical science (С. Чиряпкин et al., 2021).

Biological and Pharmaceutical Research

- Antibacterial and Antifungal Activities : Some thiophene-3-carbox

Chemical Transformations and Synthesis

- Tandem Transformations in Thiophenes : Novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes, closely related to your compound, have been studied for thienopyrimidine synthesis. This highlights the versatility and reactivity of these compounds in chemical syntheses (N. Pokhodylo et al., 2010).

Antitumor and Pharmacological Activities

- Antitumor Benzothiazoles : Related 2-(4-aminophenyl)benzothiazoles have shown potent and selective antitumor activity, suggesting the potential of similar structures in cancer treatment. The metabolism of these compounds is critical to their antitumor mechanism, which may be novel and highly selective (M. Chua et al., 1999).

- Serotonin Antagonist and Anti-anxiety Activities : Thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide have shown significant antiarrhythmic, serotonin antagonist, and anti-anxiety activities. This indicates the therapeutic potential of compounds in this class (A. Amr et al., 2010).

Propiedades

IUPAC Name |

2-[(2-phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c18-16(21)15-12-8-4-5-9-13(12)22-17(15)19-14(20)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H2,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPKQHJSQBTFOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)CC3=CC=CC=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5559498.png)

![4-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B5559512.png)

![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5559523.png)

![1-(3-chlorophenyl)-5-methyl-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5559527.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-furamide](/img/structure/B5559529.png)

![4-[(4-bromobenzylidene)amino]-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5559566.png)

![methyl 4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5559585.png)

![5-[(4-chlorobenzoyl)amino]isophthalic acid](/img/structure/B5559590.png)

![2-{[5-(2-chlorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5559591.png)

![(4-fluorophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5559592.png)